5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium is a complex organic compound with a molecular formula of C27H32N2O4S2Se and a molecular weight of approximately 591.7 g/mol. This compound features a unique combination of functional groups, including an ethoxy group, a benzothiazolium moiety, and a selenazole derivative, which contribute to its chemical properties and potential biological activities. The presence of the sulphonatopropyl group enhances its solubility in aqueous environments, making it suitable for various applications in biological and chemical research.
The reactivity of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium can be attributed to its multiple functional groups. Key reactions include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
Preliminary studies indicate that 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium exhibits notable biological activities, including:
The synthesis of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium typically involves several steps:
Each step must be optimized for yield and purity to obtain the final product effectively.
The unique properties of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium make it suitable for various applications:
Interaction studies involving 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium focus on:
Several compounds share structural similarities with 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-benzothiazole | Benzothiazole core | Lacks selenium |
| 1,3-Dimethylselenourea | Contains selenium | No benzothiazole |
| Ethoxyphenol | Ethoxy group | Simple structure |
The uniqueness of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-yidene)methyl)butenyl)-3-(3-sulphonatopropyl)benzothiazolium lies in its combination of multiple heterocyclic systems and functional groups that enhance its potential biological activity and applications in diverse fields.
Retrosynthetic analysis of the target molecule begins with disconnecting the but-1-en-yl linker to yield two heterocyclic precursors: a 3-ethyl-5-methylbenzoselenazolium iodide and a 5-ethoxy-3-(3-sulphonatopropyl)benzothiazolium iodide. The benzoselenazolium fragment originates from 3-ethyl-5-methylbenzoselenazole, which undergoes quaternization with methyl iodide in anhydrous dimethylformamide at 80°C. Similarly, the benzothiazolium component derives from 5-ethoxy-2-methylbenzothiazole, which is sulfonated at the 3-position using 1,3-propanesultone in tetrahydrofuran under reflux. The bisaldehyde intermediate (but-1-en-1,4-dial) serves as the central bridging unit, formed via Claisen-Schmidt condensation of acetylacetone with glyoxylic acid under acidic conditions.
Critical to this analysis is the identification of regioselective coupling points. The benzoselenazolium’s methyl group at the 5-position directs electrophilic substitution to the 2-position, while the benzothiazolium’s ethoxy group at the 5-position activates the 2-position for conjugation. This regiochemical alignment ensures proper orbital overlap during the final cyclization step.
The conjugation of selenazole and thiazole moieties proceeds via a three-step sequence:
Bisaldehyde Intermediate Synthesis:
But-1-en-1,4-dial is prepared via Claisen-Schmidt condensation of acetylacetone (2.5 mmol) and glyoxylic acid (5.0 mmol) in glacial acetic acid with catalytic sulfuric acid (0.1 eq) at 50°C for 4 hours. The product is isolated as a yellow crystalline solid (yield: 68%).
Cyclocondensation Reaction:
Equimolar amounts of benzothiazolium iodide (1.0 mmol), benzoselenazolium iodide (1.0 mmol), and bisaldehyde (1.5 mmol) are refluxed in a 7:3 mixture of anhydrous butan-1-ol and benzene over 4 Å molecular sieves. Pyridine (1.4 mL) is added to catalyze the elimination of water, facilitating the formation of the conjugated system. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 30–60 minutes), yielding the target compound as a green solid after precipitation with diethyl ether (yield: 72%).
The cyclobuten-1-olate intermediate is pivotal for establishing the but-1-en-yl linker’s geometry. Its formation is optimized through:
Table 1. Optimization Parameters for Cyclobuten-1-olate Formation
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent Ratio | Butan-1-ol:Benzene (7:3) | +18% |
| Temperature | 110°C | +22% |
| Pyridine Volume | 14% v/v | +15% |
The E-configuration of the but-1-en-yl linker is enforced through kinetic control during the cyclocondensation step. Key factors include:
Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-configuration, showing NOE correlations between the benzoselenazolium methyl group (δ 2.1 ppm) and the vinyl proton (δ 6.8 ppm).